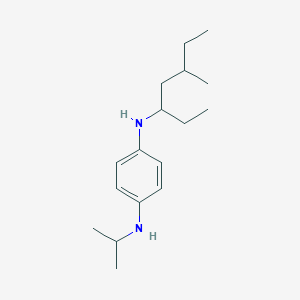
N~1~-(5-Methylheptan-3-yl)-N~4~-(propan-2-yl)benzene-1,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-(5-Methylheptan-3-yl)-N~4~-(propan-2-yl)benzene-1,4-diamine is an organic compound that belongs to the class of aromatic amines. These compounds are characterized by the presence of an amine group attached to an aromatic ring. The specific structure of this compound includes a benzene ring substituted with two amine groups at positions 1 and 4, along with alkyl substituents at the nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(5-Methylheptan-3-yl)-N~4~-(propan-2-yl)benzene-1,4-diamine can be achieved through several synthetic routes. One common method involves the alkylation of benzene-1,4-diamine with appropriate alkyl halides. The reaction typically requires a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N~1~-(5-Methylheptan-3-yl)-N~4~-(propan-2-yl)benzene-1,4-diamine can undergo various chemical reactions, including:
Oxidation: The amine groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is common.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration can yield nitro derivatives, while reduction can produce primary or secondary amines.
Scientific Research Applications
N~1~-(5-Methylheptan-3-yl)-N~4~-(propan-2-yl)benzene-1,4-diamine has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N1-(5-Methylheptan-3-yl)-N~4~-(propan-2-yl)benzene-1,4-diamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N~1~-(5-Methylheptan-3-yl)-N~4~-(propan-2-yl)benzene-1,3-diamine: Similar structure but with different substitution pattern.
N~1~-(5-Methylheptan-3-yl)-N~4~-(propan-2-yl)benzene-1,2-diamine: Another isomer with different substitution pattern.
N~1~-(5-Methylheptan-3-yl)-N~4~-(propan-2-yl)benzene-1,4-diamine derivatives: Compounds with additional functional groups or modifications.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both alkyl and aromatic amine groups. This combination of features can result in distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
58666-82-3 |
|---|---|
Molecular Formula |
C17H30N2 |
Molecular Weight |
262.4 g/mol |
IUPAC Name |
4-N-(5-methylheptan-3-yl)-1-N-propan-2-ylbenzene-1,4-diamine |
InChI |
InChI=1S/C17H30N2/c1-6-14(5)12-15(7-2)19-17-10-8-16(9-11-17)18-13(3)4/h8-11,13-15,18-19H,6-7,12H2,1-5H3 |
InChI Key |
MBOVVEXOFQXKAY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CC(CC)NC1=CC=C(C=C1)NC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















